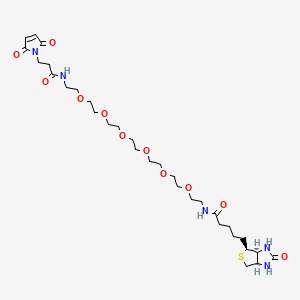

Biotin-PEG6-Mal

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N5O11S/c37-26(4-2-1-3-25-30-24(23-48-25)34-31(41)35-30)32-8-11-42-13-15-44-17-19-46-21-22-47-20-18-45-16-14-43-12-9-33-27(38)7-10-36-28(39)5-6-29(36)40/h5-6,24-25,30H,1-4,7-23H2,(H,32,37)(H,33,38)(H2,34,35,41)/t24-,25-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVNKONXZBFCPD-QRQMUESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG6-Mal: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-PEG6-Mal, a versatile heterobifunctional crosslinker. It details the molecule's core components, physicochemical properties, and its applications in various research and development fields, including bioconjugation, drug delivery, and diagnostics. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical implementation in the laboratory.

Core Concepts: Understanding the Tripartite Structure

This compound is a molecule engineered with three distinct functional moieties, each contributing to its utility as a powerful tool in bioconjugation:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, is extensively exploited for detection, purification, and immobilization of biotinylated molecules.[1]

-

PEG6 (Hexaethylene Glycol): A flexible, hydrophilic polyethylene glycol spacer. The PEG linker enhances the solubility of the entire molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[2][3] This spacer arm facilitates the interaction of the terminal functional groups with their respective targets.

-

Maleimide (Mal): A reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[4][5] This reaction is highly selective under physiological pH conditions (6.5-7.5).

This unique combination of a high-affinity binding tag, a solubility-enhancing spacer, and a specific reactive group makes this compound an ideal reagent for a multitude of applications where precise and stable linkages between biomolecules are required.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These specifications are typical and may vary slightly between suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₅₁N₅O₁₁S | |

| Molecular Weight | 701.83 g/mol | |

| CAS Number | 1808990-66-0 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically >98%) | |

| Solubility | Soluble in DCM, DMSO, DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Mechanism of Action: The Thiol-Maleimide Reaction

The primary utility of this compound in bioconjugation stems from the highly specific reaction between the maleimide group and a free sulfhydryl group. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.

Figure 1: Thiol-Maleimide Conjugation. The maleimide group of this compound reacts with a sulfhydryl group to form a stable thioether bond.

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in life science research and drug development.

Antibody and Protein Labeling

This compound is frequently used to biotinylate antibodies and other proteins that contain accessible cysteine residues. The resulting biotinylated proteins can be used in a variety of detection and purification assays, such as ELISA, Western blotting, and immunoprecipitation.

Experimental Protocol: General Antibody Biotinylation

This protocol provides a general guideline for labeling an antibody with this compound. The optimal conditions may need to be determined empirically for each specific antibody.

-

Antibody Preparation:

-

Reduce disulfide bonds in the antibody to generate free sulfhydryl groups if necessary. This can be achieved by incubating the antibody with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

-

Remove the reducing agent using a desalting column or dialysis. The antibody should be in an amine-free buffer (e.g., PBS) at pH 6.5-7.5.

-

-

Reagent Preparation:

-

Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide groups.

-

Remove excess, unreacted this compound and the quenching agent by dialysis or using a desalting column.

-

-

Characterization:

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Figure 2: Antibody Labeling Workflow. A general schematic for the biotinylation of a thiol-containing antibody using this compound.

Proteolysis-Targeting Chimeras (PROTACs)

This compound can serve as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the biotin moiety can be used as a handle for purification or detection, while the maleimide group can be used to conjugate the linker to a ligand for the target protein or the E3 ligase.

Figure 3: PROTAC Mechanism of Action. This compound can be a component of the linker connecting the two ligands.

Cell Surface Protein Labeling

The specific reactivity of the maleimide group with thiols allows for the targeted labeling of cysteine-containing proteins on the surface of live cells. The biotin tag can then be used for visualization with fluorescently labeled streptavidin or for isolation of the labeled cells or proteins.

Affinity Chromatography and Pull-Down Assays

Molecules conjugated with this compound can be readily captured using immobilized avidin or streptavidin resins. This enables the purification of the conjugated molecule or its binding partners from complex mixtures in affinity chromatography or pull-down assays.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles. The maleimide group can react with thiol groups introduced onto the nanoparticle surface, while the biotin moiety provides a means for attaching the nanoparticles to streptavidin-coated surfaces or for targeting cells that have been pre-labeled with a biotinylated antibody.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between biotin-streptavidin technology and thiol-specific bioconjugation. Its well-defined structure, high reactivity, and the beneficial properties of the PEG spacer make it an indispensable tool for researchers and developers in a wide array of scientific disciplines. The applications detailed in this guide highlight its potential to advance research in areas ranging from basic cell biology to the development of novel therapeutics and diagnostics.

References

An In-Depth Technical Guide to Biotin-PEG6-Maleimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Biotin-PEG6-Maleimide (Biotin-PEG6-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and drug development. This document details its physicochemical characteristics, reaction chemistry, and provides exemplary experimental protocols and logical workflows.

Core Structure and Properties

This compound is a versatile molecule composed of three key functional components: a biotin moiety, a hexa(ethylene glycol) (PEG6) spacer, and a maleimide group. This unique architecture imparts specific functionalities that are highly valuable in biological research. The biotin group exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This property is extensively used for detection, purification, and immobilization of biotinylated molecules.

The maleimide group is a thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][2] This reaction is most effective within a pH range of 6.5 to 7.5.[3][4]

The PEG6 linker is a hydrophilic spacer arm that increases the aqueous solubility of the molecule and the resulting conjugate.[3] It also provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of the labeled molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C31H51N5O11S | |

| Molecular Weight | 701.83 g/mol | |

| CAS Number | 1808990-66-0 | |

| Appearance | White to light yellow powder or crystal | |

| Purity | Typically >95% | |

| Solubility | Soluble in DCM, DMSO, DMF, and water. | |

| Storage Conditions | -20°C for long-term storage, protected from light and moisture. |

Stability and Reactivity

The stability of the maleimide group is pH-dependent. In aqueous solutions, the maleimide ring can undergo hydrolysis, which increases with pH. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and to conduct reactions within the optimal pH range of 6.5-7.5 to ensure high chemoselectivity for thiols. At pH 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. The resulting thioether bond is generally stable; however, it can undergo slow reversal through a retro-Michael reaction, particularly in the presence of other thiols.

| Parameter | Condition | Observation | Reference(s) |

| Optimal Reaction pH | 6.5 - 7.5 | Highly specific reaction with sulfhydryl groups. | |

| Maleimide Hydrolysis | Increases with pH > 7.5 | Can lead to a non-reactive maleamic acid. | |

| Thioether Bond Stability | Generally stable | Can be slowly reversible under certain conditions. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein Labeling with Biotin-PEG6-Maleimide

This protocol describes the general steps for biotinylating a protein containing free sulfhydryl groups.

Materials:

-

Protein of interest with accessible cysteine residues

-

Biotin-PEG6-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Biotin-PEG6-Maleimide Preparation:

-

Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm biotinylation using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.

-

Cell Surface Protein Biotinylation

This protocol outlines the labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Biotin-PEG6-Maleimide

-

Quenching Buffer: PBS containing 100 mM glycine or 10 mM L-cysteine

-

Lysis Buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of Biotin-PEG6-Maleimide in ice-cold PBS at a concentration of 0.5-1 mg/mL.

-

Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the labeling reagent.

-

-

Quenching:

-

Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted this compound.

-

-

Cell Lysis and Downstream Analysis:

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated cell surface proteins can then be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

-

Applications and Workflows

This compound is a valuable tool in a variety of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of proteolysis-targeting chimeras (PROTACs).

Workflow for Identifying Protein-Protein Interactions

Biotinylation of cell surface proteins followed by affinity purification and mass spectrometry is a common strategy to identify protein interaction partners. This compound can be used to label the sulfhydryl groups of proteins that are in close proximity to a target protein, which can then be identified.

Workflow for identifying protein-protein interactions using biotinylation.

Role in Antibody-Drug Conjugate (ADC) Development

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used as a heterobifunctional linker to conjugate a thiol-containing drug to the antibody, which may have had its disulfide bonds partially reduced to generate free thiols. The biotin moiety can be used for purification or detection during the development process.

Application in PROTAC Development

PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be incorporated into PROTAC design, for instance, by linking a thiol-containing E3 ligase ligand to a biotinylated target protein binder. This allows for the study of the PROTAC mechanism and the identification of components of the degradation machinery.

Investigating Trastuzumab Resistance in HER2-Positive Breast Cancer

Trastuzumab is a monoclonal antibody used to treat HER2-positive breast cancer. Resistance to trastuzumab can occur through various mechanisms, including the activation of alternative signaling pathways. This compound can be used to label and isolate cell surface proteins from trastuzumab-resistant and -sensitive HER2-positive breast cancer cells. This allows for a comparative proteomic analysis to identify changes in the cell surface proteome that may contribute to resistance, potentially revealing new therapeutic targets.

The HER2 signaling pathway plays a crucial role in cell proliferation and survival. In trastuzumab-resistant cells, bypass signaling pathways can be activated, often involving other receptor tyrosine kinases or downstream components like the PI3K/Akt pathway.

HER2 signaling pathway and potential bypass in trastuzumab resistance.

Conclusion

Biotin-PEG6-Maleimide is a powerful and versatile tool for researchers in life sciences and drug development. Its well-defined structure and tripartite functionality enable a wide range of applications, from fundamental studies of protein interactions to the development of novel therapeutics. Understanding its properties, stability, and reaction kinetics is crucial for the successful design and execution of experiments. The protocols and workflows provided in this guide serve as a foundation for the effective utilization of this important bioconjugation reagent.

References

An In-depth Technical Guide to Biotin-PEG6-Maleimide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Maleimide, a heterobifunctional crosslinker widely used in biomedical research and drug development. We will delve into its chemical and physical properties, explore its applications in bioconjugation, and provide detailed experimental protocols for its use.

Core Properties of Biotin-PEG6-Maleimide

Biotin-PEG6-Maleimide is a versatile reagent that combines the specific thiol-reactivity of a maleimide group with the high-affinity binding of biotin to avidin and streptavidin. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Chemical and Physical Data

The key quantitative data for Biotin-PEG6-Maleimide are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C31H51N5O11S |

| Molecular Weight | 701.83 g/mol |

| CAS Number | 1808990-66-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action and Key Applications

Biotin-PEG6-Maleimide is a powerful tool for the site-specific labeling and purification of proteins and other biomolecules. Its utility stems from the distinct functionalities of its three components:

-

Maleimide Group: This group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

-

PEG6 Spacer: The hexaethylene glycol spacer is a flexible, hydrophilic chain that increases the overall water solubility of the molecule and the resulting conjugate. It also extends the distance between the biotin and the target molecule, minimizing steric hindrance and improving the accessibility of the biotin for binding to streptavidin or avidin.

-

Biotin Moiety: Biotin exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (Kd = ~10⁻¹⁴ M). This interaction is rapid and stable under a wide range of pH, temperature, and denaturing conditions, making it ideal for affinity purification and detection applications.

Key applications include:

-

Site-specific labeling of proteins, peptides, and other thiol-containing molecules: This allows for the introduction of a biotin tag at a specific location within a biomolecule.

-

Protein pull-down assays: Biotinylated proteins can be selectively captured from complex mixtures using streptavidin- or avidin-conjugated beads.

-

Immunoassays (ELISA, Western blotting): The high affinity of the biotin-streptavidin interaction provides a sensitive method for detecting and quantifying proteins.

-

Drug Delivery and Targeting: Biotin can be used as a targeting ligand to deliver drugs or imaging agents to cells that overexpress the biotin receptor.

-

Structural Biology: Biotin-maleimide reagents can be used as site-specific probes to study the structure and function of proteins, such as identifying accessible cysteine residues.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving Biotin-PEG6-Maleimide.

Protocol for Labeling a Cysteine-Containing Protein

This protocol outlines the steps for conjugating Biotin-PEG6-Maleimide to a protein with an accessible cysteine residue.

Materials:

-

Protein of interest (containing at least one free cysteine) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 6.5-7.5. The buffer should be free of thiol-containing reagents like DTT or 2-mercaptoethanol.

-

Biotin-PEG6-Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional, e.g., TCEP)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or 2-mercaptoethanol as they will compete with the protein for reaction with the maleimide. If their use is unavoidable, they must be removed by dialysis or a desalting column prior to adding the biotinylating reagent.

-

-

Biotin-PEG6-Maleimide Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Biotin-PEG6-Maleimide in anhydrous DMF or DMSO. For example, dissolve 7 mg of the reagent in 1 mL of solvent.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Biotin-PEG6-Maleimide stock solution to the protein solution.

-

Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and excess of reagent may need to be determined empirically for each specific protein.

-

-

Purification:

-

Remove the unreacted Biotin-PEG6-Maleimide and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Confirmation of Labeling (Optional):

-

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Protocol for Streptavidin Pull-Down of a Biotinylated Protein

This protocol describes the capture of a biotinylated protein from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Cell lysate containing the biotinylated protein of interest.

-

Streptavidin-coated magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin).

-

Magnetic stand.

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Wash the beads twice with Wash Buffer, each time pelleting the beads with the magnetic stand and removing the supernatant.

-

-

Binding of Biotinylated Protein:

-

Add the cell lysate containing the biotinylated protein to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

-

Washing:

-

Place the tube on the magnetic stand to pellet the beads and remove the unbound lysate.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the captured protein for analysis by SDS-PAGE, add 1X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes.

-

Alternatively, to elute the protein under non-denaturing conditions, incubate the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature.

-

Place the tube on the magnetic stand and collect the supernatant containing the eluted protein.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for site-specific protein biotinylation.

Caption: Workflow for affinity purification of biotinylated proteins.

References

The Core Mechanism of Biotin-PEG6-Mal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG6-Mal, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic development. This document details the chemistry of its constituent parts, presents quantitative data on its interactions, provides exemplary experimental protocols, and illustrates key processes through signaling and workflow diagrams.

Introduction to this compound

This compound is a versatile chemical tool composed of three key functional moieties: a biotin group, a six-unit polyethylene glycol (PEG) spacer, and a maleimide group. This strategic design allows for the specific and efficient linkage of biotin to molecules containing free sulfhydryl groups, such as proteins with cysteine residues. The biotin serves as a high-affinity tag for detection, purification, or targeting via its exceptionally strong interaction with avidin and streptavidin. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule. The maleimide group provides a highly selective reactive handle for covalent bond formation with thiols.

Mechanism of Action: A Tripartite Functionality

The utility of this compound stems from the distinct roles of its three components:

-

Biotin: This small vitamin exhibits an extraordinarily high non-covalent affinity for the proteins avidin and streptavidin.[1] This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it essentially irreversible under most conditions. This property is extensively exploited for a wide range of applications, including immunoassays, affinity chromatography, and targeted drug delivery.

-

Polyethylene Glycol (PEG6): The six-unit PEG linker is a flexible, hydrophilic chain that confers several advantageous properties to the molecule and its conjugates. PEGylation, the process of attaching PEG chains, can increase the hydrodynamic volume of a molecule, which can reduce renal clearance and prolong its circulation time in vivo.[2] The hydrophilic nature of PEG improves the aqueous solubility of the biotinylated molecule and the PEG spacer itself helps to minimize steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[3][4]

-

Maleimide: The maleimide group is a highly specific thiol-reactive functional group. It reacts with free sulfhydryl groups (thiols), such as those found on the side chains of cysteine residues in proteins, via a Michael addition reaction.[5] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable, covalent thioether bond. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

The overall mechanism involves a two-step process in its application: first, the covalent conjugation of the maleimide group to a thiol-containing target molecule, and second, the non-covalent, high-affinity binding of the biotin group to an avidin or streptavidin-based system.

Quantitative Data

Biotin-Streptavidin Interaction Kinetics

The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very strong and stable complex. The thermodynamic parameters of this interaction are influenced by temperature.

| Temperature (°C) | Dissociation Constant (K D ) (M) | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| 2 | 1.1 x 10⁻¹⁴ | 2.74 | -20.5 | 0.5 | -21.0 |

| 6 | 1.5 x 10⁻¹⁴ | 3.82 | -21.2 | -0.2 | -21.0 |

| 10 | 2.1 x 10⁻¹⁴ | 5.76 | -21.8 | -1.1 | -20.7 |

| 15 | 3.5 x 10⁻¹⁴ | 0.98 | -22.7 | -2.3 | -20.4 |

| 20 | 5.8 x 10⁻¹⁴ | 0.96 | -23.5 | -3.4 | -20.1 |

| 25 | 9.8 x 10⁻¹⁴ | 0.94 | -24.4 | -4.6 | -19.8 |

| 30 | 1.7 x 10⁻¹³ | 1.59 | -25.2 | -5.8 | -19.4 |

| 35 | 2.9 x 10⁻¹³ | 2.51 | -26.1 | -7.0 | -19.1 |

| 40 | 5.0 x 10⁻¹³ | 3.41 | -26.9 | -8.2 | -18.7 |

Table adapted from data presented in "The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry" (2020)

Maleimide-Thiol Reaction Kinetics

It is important to note that the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, which can influence the long-term stability of the conjugate. The rate of this hydrolysis is dependent on the N-substituent of the original maleimide.

Experimental Protocols

General Protocol for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general guideline for the biotinylation of a protein containing free cysteine residues. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein to be labeled (containing free thiols)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer at pH 6.5-7.5. The buffer should be free of thiols.

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

-

Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has no free thiols, it may be necessary to first reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO to prepare a stock solution of 5-10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a desired molar ratio of biotin reagent to protein. A starting point is a 10:1 to 20:1 molar excess of the biotin reagent.

-

Gently mix the reaction solution.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

-

-

Purify the Biotinylated Protein:

-

Remove the excess, unreacted this compound by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization (Optional):

-

The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Protocol for the Purification of Biotinylated Proteins using Streptavidin Agarose

This protocol describes the capture and elution of a biotinylated protein using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin agarose beads or magnetic beads

-

Binding/Wash Buffer: PBS with or without a mild detergent (e.g., 0.1% Tween-20)

-

Elution Buffer:

-

For non-denaturing elution: A buffer containing a high concentration of free biotin (e.g., 25 mM biotin) at 95°C for 5 minutes.

-

For denaturing elution: SDS-PAGE sample buffer.

-

Procedure:

-

Equilibrate the Streptavidin Beads:

-

Wash the required volume of streptavidin beads two to three times with the binding/wash buffer.

-

-

Bind the Biotinylated Protein:

-

Add the biotinylated protein sample to the equilibrated beads.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Wash the Beads:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant.

-

Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.

-

-

Elute the Biotinylated Protein:

-

Add the chosen elution buffer to the beads.

-

Incubate under the appropriate conditions (e.g., heat for the biotin elution).

-

Pellet the beads and collect the supernatant containing the eluted biotinylated protein.

-

Visualizations

Caption: Covalent conjugation of this compound to a thiol-containing molecule.

Caption: High-affinity binding of a biotinylated molecule to streptavidin.

Caption: General experimental workflow for biotinylation and purification.

References

- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the PEG6 Spacer in Biotin-PEG6-Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Biotin-PEG6-Maleimide (Biotin-PEG6-Mal) crosslinker, with a core focus on the multifaceted role of its six-unit polyethylene glycol (PEG) spacer. This compound is a heterobifunctional reagent widely employed in bioconjugation to label proteins, peptides, and other molecules with biotin. The strategic incorporation of the PEG6 spacer is critical to the functionality and efficacy of the resulting conjugates, influencing everything from solubility and stability to biological activity and pharmacokinetic profiles.

Core Components and Functionality

This compound is comprised of three essential functional units:

-

Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making biotin an ideal tag for detection, purification, and immobilization applications.[1]

-

Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (–SH), such as those found on cysteine residues in proteins.[2][3] This reaction, a Michael addition, occurs under mild conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[3][4]

-

PEG6 Spacer: A discrete, hydrophilic linker consisting of six repeating ethylene oxide units that covalently connects the biotin and maleimide moieties.

The synergy of these components allows for the precise and stable labeling of sulfhydryl-containing molecules with a biotin tag.

The Defining Role of the PEG6 Spacer

The PEG6 spacer is not merely a passive linker; it imparts several crucial properties to the reagent and the final bioconjugate, addressing common challenges in drug development and molecular biology research.

Many therapeutic agents and biomolecules are hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. The PEG6 spacer is inherently hydrophilic, which significantly increases the water solubility of the entire this compound reagent and, more importantly, the final conjugate. This property is critical for preventing aggregation, improving the stability of the labeled molecule in solution, and ensuring suitability for intravenous administration in drug delivery applications.

One of the most critical functions of the PEG6 spacer is to provide optimal spatial separation between the biotin tag and the conjugated biomolecule. Without this spacer, the large size of a protein or antibody could physically obstruct the biotin, preventing it from binding to streptavidin or avidin. The flexible chain of the PEG6 linker extends the biotin tag away from the surface of the conjugated molecule, ensuring its accessibility and preserving the high-affinity binding interaction.

The process of attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents. Even a short PEG6 spacer contributes to this effect by creating a "hydration shell" around the conjugate. This can lead to:

-

Increased Stability: Protecting the conjugate from enzymatic degradation.

-

Prolonged Circulation: The increased hydrodynamic volume can reduce renal clearance, extending the half-life of the drug in the body.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an adverse immune response.

The PEG6 spacer in this compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, in contrast to polydisperse PEGs which are a mixture of different chain lengths. This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles, a vital requirement for therapeutic applications and reliable experimental results.

Quantitative Data Presentation

The table below summarizes the key quantitative properties of the Biotin-PEG6-Maleimide reagent.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₅₁N₅O₁₁S | |

| Molecular Weight | 701.83 g/mol | |

| CAS Number | 1808990-66-0 | |

| Number of PEG Units | 6 | By definition |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Condition | -20°C, protected from light and moisture |

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows associated with this compound.

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This protocol provides a general method for labeling a protein containing free sulfhydryl groups with this compound.

-

Protein to be labeled (in a sulfhydryl-free buffer, pH 6.5-7.5, e.g., PBS, HEPES).

-

Biotin-PEG6-Maleimide.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP), optional for disulfide reduction.

-

Desalting columns for purification.

-

Reaction tubes.

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2). If the buffer contains thiol compounds like DTT, they must be removed by dialysis or buffer exchange prior to the reaction.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution. Vortex briefly to ensure it is fully dissolved.

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make free sulfhydryl groups available.

-

Add a 10-fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

TCEP does not contain thiols and does not need to be removed before adding the maleimide reagent.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Remove unreacted this compound by applying the reaction mixture to a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions as per the manufacturer's instructions.

-

For short-term storage, keep the biotinylated protein at 4°C.

-

For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or below. Adding a stabilizing protein like BSA (5-10 mg/mL) can also prevent denaturation.

Conclusion

The PEG6 spacer is an indispensable component of the this compound crosslinker, providing a unique combination of hydrophilicity, flexibility, and spatial separation. Its role extends beyond simply connecting the biotin and maleimide moieties; it actively enhances the solubility, stability, and biological accessibility of the resulting bioconjugate. By mitigating steric hindrance and improving pharmacokinetic properties, the discrete PEG6 linker enables the development of highly consistent and effective biotinylated reagents for a wide range of applications in research, diagnostics, and therapeutics. The principles discussed here can also be applied when selecting other discrete PEG linkers (e.g., PEG2, PEG4, PEG12) to achieve the optimal spacing and properties required for a specific bioconjugation challenge.

References

An In-depth Technical Guide to the Functionality of Biotin-PEG6-Mal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Maleimide (Biotin-PEG6-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and targeted therapeutics. We will delve into its core functionalities, provide detailed experimental protocols, and present relevant quantitative data to facilitate its effective application in research and development.

Core Functionality and Chemical Properties

This compound is a versatile molecule composed of three key functional components: a biotin moiety, a six-unit polyethylene glycol (PEG) spacer, and a maleimide group.[1][2] This unique structure imparts specific functionalities that are highly valuable in the field of bioconjugation.

-

Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[3] This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for affinity-based detection, purification, and immobilization of biomolecules.[3][4]

-

Maleimide Group: This functional group reacts specifically and efficiently with free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, forms a stable and covalent thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5. At a neutral pH, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than an amine group, ensuring high selectivity.

-

PEG6 Spacer: The hexaethylene glycol (PEG6) linker is a flexible, hydrophilic spacer that connects the biotin and maleimide groups. This spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can prevent aggregation and precipitation of labeled proteins. Furthermore, the length of the PEG spacer helps to minimize steric hindrance, ensuring that both the biotin and the conjugated molecule can interact effectively with their respective binding partners.

Chemical Properties Summary

| Property | Value | References |

| Chemical Formula | C31H51N5O11S | |

| Molecular Weight | ~701.8 g/mol | |

| CAS Number | 1808990-66-0 | |

| Reactive Groups | Biotin, Maleimide | |

| Spacer Arm | PEG6 (Polyethylene Glycol, 6 units) | |

| Solubility | Soluble in DCM, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated |

Mechanism of Action: Bioconjugation

The primary function of this compound is to act as a bridge, covalently linking a thiol-containing molecule to a system that utilizes the biotin-streptavidin interaction. The process is a two-step reaction mechanism.

First, the maleimide group of this compound reacts with a free sulfhydryl group on the target molecule (e.g., a cysteine residue on a protein) to form a stable thioether linkage. This is followed by the high-affinity binding of the biotin group to avidin or streptavidin, which can be immobilized on a surface or conjugated to a reporter molecule.

Figure 1: Reaction mechanism of this compound conjugation and subsequent binding.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various applications:

-

Protein and Antibody Labeling: It is frequently used to biotinylate proteins, antibodies, and peptides for subsequent detection or purification. The site-specific nature of the maleimide-thiol reaction allows for controlled labeling on cysteine residues.

-

Immunoassays: In techniques like ELISA, Western blotting, and immunohistochemistry, biotinylated antibodies can be detected with high sensitivity using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye. This biotin-streptavidin system often serves to amplify the signal, increasing the sensitivity of the assay.

-

Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or resins. The strong interaction allows for stringent washing steps to remove non-specific binders, leading to high purity of the target molecule.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies that target cancer cells. The biotin moiety can serve as a versatile handle for constructing complex ADC systems, potentially through a streptavidin bridge.

-

PROTACs: As a PROTAC (PROteolysis TArgeting Chimera) linker, it can be used in the synthesis of these novel therapeutic agents which are designed to degrade specific target proteins.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific application and molecules involved.

Protein Biotinylation with this compound

This protocol outlines the steps for labeling a protein with available free sulfhydryl groups.

Materials:

-

Protein to be labeled (in a sulfhydryl-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 6.5-7.5

-

Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting column or dialysis unit for purification

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein has no free sulfhydryl groups, they can be generated by reducing disulfide bonds. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, dissolve 7 mg of this compound in 1 mL of DMSO.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess relative to the protein.

-

While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

Figure 2: Experimental workflow for protein biotinylation using this compound.

Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Purified biotinylated protein sample

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution. Biotin will displace HABA from avidin, causing a decrease in absorbance at 500 nm.

-

Measure Final Absorbance: After a short incubation, measure the final absorbance at 500 nm.

-

Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in your sample. The molar substitution ratio (moles of biotin per mole of protein) can be calculated using the following formula:

Moles of Biotin / Mole of Protein = (ΔA500 / ε) * (Volume of assay / Volume of sample) / (Protein concentration)

Where ΔA500 is the change in absorbance, and ε is the molar extinction coefficient of the HABA/avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).

Quantitative Data and Stability

The efficiency of the biotinylation reaction and the stability of the resulting conjugate are critical factors for successful applications.

Recommended Reaction Parameters

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction. Higher pH can lead to reaction with amines and hydrolysis of the maleimide group. |

| Molar Excess of this compound | 10 - 20 fold | This ratio can be adjusted to control the degree of labeling. |

| Reaction Time | 2 hours to overnight | Longer incubation times may increase conjugation efficiency but also risk protein degradation. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to maintain protein stability during longer incubations. |

Stability of the Thioether Linkage

While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it can undergo a slow reversal via a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can be a consideration for in vivo applications. However, the thiosuccinimide ring can be hydrolyzed to a more stable ring-opened succinamic acid form, which is resistant to this reversal.

| Conjugate Type | Half-life (in presence of competing thiols) | Notes | References |

| Maleimide-Thiol Adduct (Thiosuccinimide) | 20 - 80 hours | The half-life can be tuned by the chemical environment and the structure of the thiol and maleimide. | |

| Ring-Opened Maleimide-Thiol Adduct (Succinamic Acid) | > 2 years | Hydrolysis of the succinimide ring significantly increases the stability of the linkage. | |

| Disulfide Bonds | 8 - 45 minutes | For comparison, disulfide bonds are much less stable in reducing environments. |

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols is recommended to achieve the desired results.

References

An In-Depth Technical Guide to Biotin-PEG6-Maleimide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Maleimide (Biotin-PEG6-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and quantitative data to empower your research and development endeavors.

Introduction to Biotin-PEG6-Maleimide

This compound is a versatile chemical tool designed for the selective labeling of biomolecules. It features three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins, enabling strong and specific binding for detection, purification, and immobilization.

-

Polyethylene Glycol (PEG) Spacer (PEG6): A six-unit polyethylene glycol chain that increases the hydrophilicity of the molecule. This PEG spacer enhances the solubility of the labeled biomolecule in aqueous solutions, reduces aggregation, and minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[1][2]

-

Maleimide Group: A reactive group that specifically and efficiently forms a stable covalent thioether bond with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides.[1][2]

This unique combination of functionalities makes this compound an invaluable reagent for a multitude of applications in proteomics, drug delivery, and diagnostics.

Physicochemical Properties and Specifications

Below is a summary of the key physicochemical properties of Biotin-PEG6-Maleimide.

| Property | Value | Reference |

| Chemical Formula | C31H51N5O11S | [2] |

| Molecular Weight | 701.8 g/mol | |

| CAS Number | 1808990-66-0 | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers | |

| Storage | Store at -20°C, desiccated and protected from light. |

The Maleimide-Thiol Conjugation Reaction

The core of this compound's utility lies in the highly specific reaction between the maleimide group and a free sulfhydryl group.

Reaction Mechanism

The conjugation occurs via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether linkage.

Optimizing Reaction Conditions

Several factors influence the efficiency and specificity of the maleimide-thiol conjugation.

| Parameter | Recommended Range/Condition | Rationale and Considerations | Reference |

| pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction between maleimides and thiols. At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to a loss of specificity. At pH below 6.5, the reaction rate is significantly reduced. | |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C for a longer duration can help maintain protein integrity. | |

| Molar Ratio (this compound : Protein) | 10:1 to 20:1 (for antibodies) | This excess of the biotinylation reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling. For smaller peptides, a lower molar ratio (e.g., 2:1 to 5:1) may be sufficient. | |

| Reaction Time | 1 - 2 hours at room temperature, or overnight at 4°C | The reaction is typically complete within this timeframe. Longer incubation times may be necessary for less reactive thiols or when using lower molar ratios. | |

| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris) | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the protein's cysteine residues for reaction with the maleimide and must be avoided. |

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed (e.g., using a desalting column) before proceeding.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

Protein Labeling Protocol

-

Initiate the Reaction: While gently vortexing, add the desired volume of the 10 mM this compound stock solution to the protein solution to achieve the target molar ratio.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of ~10-50 mM to quench any unreacted maleimide.

-

Purification: Remove excess, unreacted this compound and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography. The purified biotinylated protein is now ready for downstream applications.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of biotin molecules per protein molecule, can be determined using various methods, including:

-

HABA Assay: A colorimetric method that relies on the displacement of HABA (4'-hydroxyazobenzene-2-carboxylic acid) from avidin by biotin.

-

Mass Spectrometry: Provides a precise measurement of the mass increase of the protein after conjugation, allowing for the calculation of the DOL.

Applications of this compound Conjugates

The stable and specific linkage formed by this compound makes it suitable for a wide range of applications.

Pull-Down Assays for Protein-Protein Interaction Studies

Biotinylated proteins can be used as "bait" to capture interacting "prey" proteins from a cell lysate. The entire complex can then be isolated using streptavidin-coated beads.

Targeted Drug Delivery

This compound can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes. The biotin moiety can then be used to attach a secondary targeting or imaging agent via a streptavidin bridge.

Immunoassays and Other Applications

-

ELISA, Western Blotting, and Immunohistochemistry: Biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates (e.g., streptavidin-HRP) to amplify the signal and enhance the sensitivity of the assay.

-

Flow Cytometry: Biotinylated primary or secondary antibodies can be detected with fluorescently labeled streptavidin.

-

Biosensor and Microarray Development: Biotinylated probes can be immobilized on streptavidin-coated surfaces for the development of various analytical platforms.

Stability of the Thioether Bond

The thioether bond formed between the maleimide and the thiol is generally considered stable. However, under certain in vivo conditions with high concentrations of competing thiols (like glutathione), a retro-Michael reaction can occur, leading to the potential for the conjugate to be cleaved. Recent studies have shown that hydrolysis of the succinimide ring in the thioether adduct can lead to a more stable, ring-opened structure that is less susceptible to this cleavage. This hydrolysis can be promoted by adjusting the pH and can be a strategy to enhance the long-term stability of the conjugate.

Conclusion

Biotin-PEG6-Maleimide is a powerful and versatile reagent for the site-specific biotinylation of proteins, peptides, and other thiol-containing molecules. Its hydrophilic PEG spacer and the highly specific reactivity of the maleimide group make it an ideal choice for a wide array of bioconjugation applications. By understanding the principles of the maleimide-thiol reaction and carefully optimizing the reaction conditions, researchers can effectively utilize this tool to advance their studies in drug development, proteomics, and diagnostics.

References

In-Depth Technical Guide to Biotin-PEG6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG6-Maleimide (Biotin-PEG6-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, proteomics, and drug development. This document details its chemical and physical properties, provides established experimental protocols for its use, and illustrates a key application workflow.

Core Properties and Specifications

This compound is a versatile chemical tool that combines the specific thiol-reactivity of a maleimide group with the high-affinity binding of biotin to avidin and streptavidin. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances its aqueous solubility and minimizes steric hindrance, making it an ideal reagent for labeling and detecting proteins, peptides, and other sulfhydryl-containing biomolecules.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1808990-66-0 | [1][2][3] |

| Molecular Weight | 701.83 g/mol | [2][3] |

| Chemical Formula | C₃₁H₅₁N₅O₁₁S | |

| Purity | Typically ≥95% | |

| Spacer Arm Length | ~29.1 Å | |

| Solubility | Soluble in DCM, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, protected from light | |

| Reactive Groups | Maleimide, Biotin | |

| Maleimide Reactivity | Sulfhydryls (thiols, -SH) at pH 6.5-7.5 | |

| Biotin Affinity | Avidin, Streptavidin |

Reaction Mechanism

The core utility of this compound lies in the specific and efficient reaction of its maleimide group with a free sulfhydryl group, typically from a cysteine residue in a protein or peptide. This Michael addition reaction forms a stable, covalent thioether bond. The reaction is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can undergo hydrolysis, and reactivity towards primary amines may increase.

References

The Solubility Profile of Biotin-PEG6-Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Biotin-PEG6-Maleimide (Biotin-PEG6-Mal), a critical heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is paramount for its effective use in experimental design, ensuring reproducibility and the successful synthesis of well-defined bioconjugates. This document provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a logical workflow for assessing and applying this crucial physicochemical property.

Core Concepts in Biotin-PEG6-Maleimide Solubility

Biotin-PEG6-Maleimide's structure inherently influences its solubility. The molecule comprises three key functional components: a biotin moiety for strong and specific binding to avidin and streptavidin, a maleimide group for covalent linkage to sulfhydryl groups, and a hexa-polyethylene glycol (PEG6) spacer. The PEG spacer is particularly significant for solubility, as it is hydrophilic and increases the aqueous solubility of the entire molecule[1][2][3][4].

Solubility Data

Precise quantitative solubility data for Biotin-PEG6-Maleimide in a wide range of solvents is not extensively published in peer-reviewed literature. However, information from suppliers and data on structurally similar compounds provide a strong indication of its solubility characteristics. The following table summarizes the available qualitative and quantitative information.

| Solvent | Compound | Solubility | Data Type | Source(s) |

| Dichloromethane (DCM) | Biotin-PEG6-Maleimide | Soluble | Qualitative | [2] |

| Dimethyl Sulfoxide (DMSO) | Biotin-PEG3-Maleimide | Soluble | Qualitative | |

| Dimethylformamide (DMF) | Biotin-PEG3-Maleimide | Soluble | Qualitative | |

| Water | Biotin-PEG-Maleimide (MW 2000) | Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Biotin-PEG-Maleimide (MW 2000) | Soluble | Qualitative | |

| Dichloromethane (DCM) | Biotin-PEG-Maleimide (MW 2000) | Soluble | Qualitative | |

| Dimethylformamide (DMF) | Biotin-PEG-Maleimide (MW 2000) | Soluble | Qualitative | |

| Water | Maleimide-PEG11-Biotin | Readily Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Maleimide-PEG11-Biotin | Readily Soluble | Qualitative | |

| Dichloromethane (DCM) | Maleimide-PEG11-Biotin | Readily Soluble | Qualitative | |

| Dimethylformamide (DMF) | Maleimide-PEG11-Biotin | Readily Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Biotin-NHS | ~20 mg/mL | Quantitative | |

| Dimethylformamide (DMF) | Biotin-NHS | ~20 mg/mL | Quantitative | |

| 1:1 DMSO:PBS (pH 7.2) | Biotin-NHS | ~0.5 mg/mL | Quantitative | |

| Dimethylformamide (DMF) | NHS-D-Biotin | ≥50 mg/mL | Quantitative | |

| Dimethyl Sulfoxide (DMSO) | NHS-D-Biotin | ≥30 mg/mL | Quantitative |

Note: Biotin-NHS and NHS-D-Biotin are related biotinylation reagents but lack the PEG spacer and have a different reactive group, which may influence their solubility profile compared to Biotin-PEG6-Maleimide. The data for these compounds are provided for estimation purposes. Researchers are strongly encouraged to determine the solubility of Biotin-PEG6-Maleimide in their specific solvent systems experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for Biotin-PEG6-Maleimide.

Materials:

-

Biotin-PEG6-Maleimide (solid)

-

Solvents of interest (e.g., Water, PBS, DMSO, DMF, DCM)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Calibrated pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Biotin-PEG6-Maleimide to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may take 24-48 hours.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Alternatively, the saturated solution can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of Biotin-PEG6-Maleimide of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of Biotin-PEG6-Maleimide in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the thermodynamic solubility of Biotin-PEG6-Maleimide in the tested solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mM.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Biotin-PEG6-Maleimide.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway Context: Biotin-PEG-Maleimide in Cellular Labeling

While the solubility of Biotin-PEG6-Maleimide is a physicochemical property, its application often involves cellular processes. For instance, it can be used to label cell surface proteins containing free sulfhydryl groups. The following diagram illustrates a simplified logical pathway of this application.

Caption: A simplified workflow for labeling cell surface thiols.

References

An In-depth Technical Guide to Biotin-PEG6-Maleimide Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG6-Maleimide

Biotin-PEG6-Maleimide (Biotin-PEG6-Mal) is a heterobifunctional crosslinker that plays a crucial role in modern molecular biology and drug development.[1] It combines the high-affinity binding of biotin to avidin or streptavidin with the specific reactivity of a maleimide group towards sulfhydryl (thiol) groups.[1] This unique combination allows for the precise and stable linkage of biotin to proteins, peptides, and other biomolecules containing cysteine residues.[1][2]

The structure of this compound consists of three key components:

-

A Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, which is fundamental to many detection, purification, and targeting systems.[]

-

A Maleimide Group: This functional group reacts specifically with free sulfhydryl groups, typically found on cysteine residues of proteins, at a pH range of 6.5-7.5, forming a stable thioether bond.

-

A Polyethylene Glycol (PEG) Spacer (PEG6): The hexaethylene glycol spacer is a flexible, hydrophilic chain that increases the aqueous solubility of the molecule and the resulting conjugate. It also minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.

This guide will provide an in-depth overview of the applications of this compound, complete with technical data, experimental protocols, and visual workflows to aid researchers in their experimental design.

Physicochemical Properties and Handling

Understanding the properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this reagent.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 701.83 g/mol | |

| CAS Number | 1808990-66-0 | |

| Chemical Formula | C31H51N5O11S | |

| Purity | Typically ≥95% - 98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DCM, DMSO, DMF. Less soluble in water. | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | |

| Shipping Conditions | Typically shipped at ambient temperature. |

Core Applications in Molecular Biology

This compound is a versatile tool with a wide range of applications in molecular biology research and development.

Bioconjugation and Labeling of Biomolecules

The primary application of this compound is the biotinylation of proteins, peptides, and other thiol-containing molecules. This process is fundamental for various downstream applications, including immunoassays, affinity purification, and cell surface labeling.

The general workflow for biotinylating a protein with this compound involves the reaction of the maleimide group with free sulfhydryl groups on the protein, followed by purification of the biotinylated conjugate.

Caption: General workflow for protein biotinylation using this compound.

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

Biotin's high affinity for its receptors, which are often overexpressed on the surface of cancer cells, makes it an attractive targeting ligand for drug delivery. This compound can be used to link therapeutic agents to targeting moieties, such as antibodies, to create ADCs. The maleimide group can be reacted with engineered cysteines on an antibody, while the biotin can either be the targeting agent itself or serve as a versatile handle for attaching other molecules.

The following diagram illustrates the conceptual structure of an antibody-drug conjugate facilitated by a this compound linker.

Caption: Conceptual structure of a this compound linked ADC.

Immunoassays and Proteomics

Biotinylated proteins are central to many sensitive detection methods, such as ELISA, Western blotting, and immunohistochemistry. The strong biotin-streptavidin interaction allows for signal amplification and the development of robust assays.

In proteomics, this compound is instrumental in protein pull-down assays to study protein-protein interactions. A "bait" protein is biotinylated and incubated with a cell lysate. The bait protein, along with any interacting "prey" proteins, can then be captured using streptavidin-coated beads.

This diagram outlines the key steps in a biotin-based protein pull-down experiment.

References

An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of maleimide-thiol chemistry, a cornerstone of bioconjugation. This reaction's high selectivity, efficiency, and mild reaction conditions have made it an invaluable tool for creating stable covalent linkages between biomolecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][]

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds through a Michael addition mechanism.[1] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, leading to the formation of a stable, covalent thioether bond.[1] This high degree of chemoselectivity for thiols, especially within a specific pH range, makes it ideal for the site-specific modification of cysteine residues in proteins and peptides.[1]